(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid
(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid
Brand Name:
Vulcanchem
CAS No.:
138794-81-7
VCID:
VC20892330
InChI:
InChI=1S/C18H18O6/c19-17(20)15(23-11-13-7-3-1-4-8-13)16(18(21)22)24-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)(H,21,22)/t15-,16-/m1/s1
SMILES:
C1=CC=C(C=C1)COC(C(C(=O)O)OCC2=CC=CC=C2)C(=O)O
Molecular Formula:
C18H18O6
Molecular Weight:
330.3 g/mol
(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid
CAS No.: 138794-81-7
Cat. No.: VC20892330
Molecular Formula: C18H18O6
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138794-81-7 |
|---|---|
| Molecular Formula | C18H18O6 |
| Molecular Weight | 330.3 g/mol |
| IUPAC Name | (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid |
| Standard InChI | InChI=1S/C18H18O6/c19-17(20)15(23-11-13-7-3-1-4-8-13)16(18(21)22)24-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)(H,21,22)/t15-,16-/m1/s1 |
| Standard InChI Key | ZRRDKHFYTWVMFV-HZPDHXFCSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CO[C@H]([C@H](C(=O)O)OCC2=CC=CC=C2)C(=O)O |
| SMILES | C1=CC=C(C=C1)COC(C(C(=O)O)OCC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC(C(C(=O)O)OCC2=CC=CC=C2)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator